molecular formula C9H11N3O4 B15195233 2',3'-Didehydro-3'-deoxy-6-azathymidine CAS No. 129470-80-0

2',3'-Didehydro-3'-deoxy-6-azathymidine

Cat. No.: B15195233
CAS No.: 129470-80-0
M. Wt: 225.20 g/mol
InChI Key: BWOUQJFLMUYENH-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Didehydro-3'-deoxy-6-azathymidine is a synthetic nucleoside analog characterized by two key structural modifications: (1) a didehydro group (double bond) at the 2',3' position of the sugar moiety, and (2) replacement of the carbon atom at position 6 of the thymine base with a nitrogen atom (6-aza substitution). These modifications confer resistance to enzymatic degradation and alter interactions with viral or cellular enzymes, making it a candidate for antiviral or anticancer applications .

Properties

CAS No.

129470-80-0

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-6-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H11N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h2-3,6-7,13H,4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1

InChI Key

BWOUQJFLMUYENH-NKWVEPMBSA-N

Isomeric SMILES

CC1=NN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1=NN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-3’-deoxy-6-azathymidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. One common method involves the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .

Industrial Production Methods

Industrial production of 2’,3’-Didehydro-3’-deoxy-6-azathymidine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine (ddI) in excellent yield .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-3’-deoxy-6-azathymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: Various substitution reactions can occur at the 6-aza position or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’,3’-didehydro-3’-deoxythymidine derivatives, while substitution reactions can introduce new functional groups at the 6-aza position .

Scientific Research Applications

2’,3’-Didehydro-3’-deoxy-6-azathymidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its effects on cellular processes and its ability to inhibit viral replication.

    Medicine: It is primarily used in the treatment of HIV infections due to its ability to inhibit the viral reverse transcriptase enzyme.

    Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.

Mechanism of Action

2’,3’-Didehydro-3’-deoxy-6-azathymidine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Features

Compound Name Key Structural Features Target Enzyme/Pathway Clinical/Research Status
2',3'-Didehydro-3'-deoxy-6-azathymidine 6-aza thymine; 2',3'-didehydro sugar Reverse transcriptase (hypothesized) Experimental; limited clinical data
Stavudine (d4T) Thymine; 2',3'-didehydro sugar HIV-1 reverse transcriptase Approved for HIV (1994); phased out due to toxicity
Zidovudine (AZT) 3'-azido group; thymine HIV-1 reverse transcriptase First FDA-approved NRTI (1987); myelotoxicity
3',4'-Didehydro-3'-deoxycytidine (ddhC) Cytosine; 2',3'-didehydro sugar Pyrimidine metabolism in viruses Biomarker for COVID-19 severity
6-Azathymidine derivatives 6-aza thymine; variable sugar modifications Thymidylate synthase Preclinical; anticancer research

Key Observations:

Sugar Modifications: The 2',3'-didehydro group in both this compound and stavudine enhances metabolic stability by resisting phosphorylase-mediated cleavage .

This contrasts with stavudine’s unmodified thymine, which mimics natural thymidine .

Pharmacokinetic and Toxicity Profiles

  • Stavudine (d4T) :
    • Requires intracellular phosphorylation to its active triphosphate form.
    • Dose-dependent mitochondrial toxicity (e.g., lactic acidosis, lipodystrophy) led to its decline in clinical use .
  • AZT :
    • Rapidly absorbed but associated with severe anemia and neutropenia due to bone marrow suppression .
  • This compound :
    • Predicted to exhibit lower mitochondrial toxicity due to the 6-aza group, which may reduce affinity for human DNA polymerases γ (involved in mitochondrial DNA synthesis) .

Resistance Profiles

  • Stavudine and AZT :
    • HIV-1 resistance mutations (e.g., M41L, D67N, K70R) reduce binding affinity to reverse transcriptase .
  • This compound :
    • The 6-aza modification may evade classical NRTI resistance mutations by altering base-stacking interactions. However, cross-resistance with other NRTIs remains untested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.